Iodure de tétraméthylarsonium

Vue d'ensemble

Description

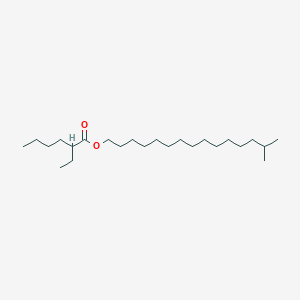

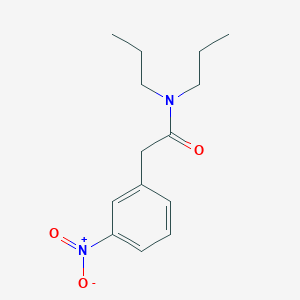

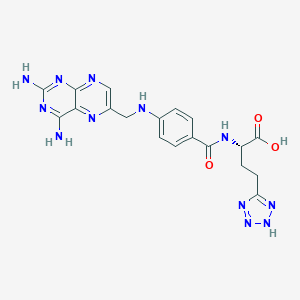

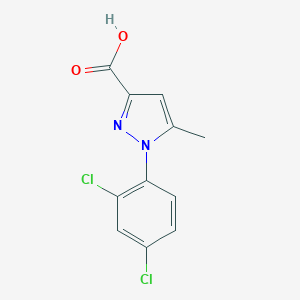

Tetramethylarsonium iodide is an organoarsenic compound with the molecular formula C4H12AsI. It is a quaternary arsonium salt, where the arsenic atom is bonded to four methyl groups and one iodide ion.

Applications De Recherche Scientifique

Tetramethylarsonium iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: It has been studied for its interactions with biological molecules and potential cytotoxic effects.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in cancer treatment.

Industry: It is used in the production of specialty chemicals and materials .

Mécanisme D'action

Target of Action

Tetramethylarsonium iodide is an organometallic compound It’s known that similar compounds, such as iodide i-131, target the thyroid gland . The thyroid gland naturally takes up iodine from the body, and therapeutic methods using radioisotopes can take advantage of this mechanism for localization of drug to the site of malignancy .

Mode of Action

The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .

Biochemical Pathways

Arsenic compounds are known to affect signaling pathways since they can activate proteins such as erk2, p38, and jnk, as shown in mammals .

Pharmacokinetics

It’s known that when sublethal doses of tetramethylarsonium iodide were orally administered to mice, 53–58% of the arsenic administered was recovered in urine after 6 h and 65–81% after 72 h .

Result of Action

It’s known that similar compounds, like iodide i-131, cause mutation and death in cells that they penetrate, which is due to their mode of beta decay .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Tetramethylarsonium iodide. For instance, the stability and oxidation pathways of similar arsenic compounds were studied in the presence of concentrated nitric acid and hydrogen peroxide in a closed pressurized microwave digestion system . Additionally, the safety data sheet for Tetramethylarsonium iodide suggests that it should be stored in a well-ventilated place and kept in a tightly closed container .

Analyse Biochimique

Biochemical Properties

It is known that this compound exhibits very low cytotoxicity towards mammalian cells . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Tetramethylarsonium iodide has been shown to induce DNA damage in human lymphoblastoid cell lines . The genotoxic induction was generally only observed at the highest doses tested

Molecular Mechanism

It is known to induce DNA damage in human lymphoblastoid cell lines

Temporal Effects in Laboratory Settings

In laboratory settings, the thermal decomposition of Tetramethylarsonium iodide has been studied . Two different reaction pathways have been observed for Tetramethylarsonium iodide at different heating rates

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetramethylarsonium iodide can be synthesized through the reaction of tetramethylarsonium hydroxide with hydroiodic acid. The reaction typically proceeds as follows:

(CH3)4AsOH+HI→(CH3)4AsI+H2O

The reaction is carried out under controlled conditions to ensure the complete conversion of tetramethylarsonium hydroxide to tetramethylarsonium iodide .

Industrial Production Methods: Industrial production of tetramethylarsonium iodide involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tetramethylarsonium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tetramethylarsonium oxide.

Reduction: It can be reduced to form lower oxidation state arsenic compounds.

Substitution: The iodide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halide exchange reactions can be carried out using silver salts of other halides.

Major Products Formed:

Oxidation: Tetramethylarsonium oxide.

Reduction: Lower oxidation state arsenic compounds.

Substitution: Tetramethylarsonium chloride, bromide, etc.

Comparaison Avec Des Composés Similaires

Tetramethylarsonium iodide can be compared with other similar organoarsenic compounds, such as:

Arsenobetaine: Less toxic and commonly found in marine organisms.

Dimethylarsinic acid: Known for its use in herbicides.

Trimethylarsine oxide: Used in organic synthesis and as an intermediate in the production of other arsenic compounds.

Uniqueness: Tetramethylarsonium iodide is unique due to its specific structure and reactivity, which make it suitable for various specialized applications in research and industry .

Propriétés

IUPAC Name |

tetramethylarsanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12As.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFJVVFCFZNVQM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12AsI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27742-38-7 (Parent) | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90904129 | |

| Record name | Tetramethyl arsonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-20-0 | |

| Record name | Tetramethylarsonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylarsonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl arsonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsonium, tetramethyl-, iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the toxicity of Tetramethylarsonium iodide compared to inorganic arsenic?

A: Research suggests that Tetramethylarsonium iodide exhibits significantly lower cytotoxicity than inorganic arsenic species like sodium arsenite and sodium arsenate. [] One study found its cytotoxicity to be 1/14,000th that of sodium arsenite and 1/1600th that of sodium arsenate in BALB/c 3T3 cells. [] This suggests that Tetramethylarsonium iodide, while potentially toxic at high concentrations, poses a considerably lower risk to mammalian cells compared to inorganic arsenic forms.

Q2: How is Tetramethylarsonium iodide metabolized and excreted in mammals?

A: Studies in mice show that orally administered Tetramethylarsonium iodide is rapidly absorbed from the gastrointestinal tract and excreted primarily unchanged in urine. [] Approximately 53-58% of the administered dose was recovered in urine within 6 hours, with 65-81% recovery after 72 hours. [] HPLC-ICP and FAB MS analyses confirmed that the excreted arsenic compound remained Tetramethylarsonium. [] This suggests minimal metabolic transformation of this compound within the mammalian system.

Q3: Does Tetramethylarsonium iodide exhibit genotoxic effects?

A: While arsenic is classified as a human carcinogen, the genotoxicity of specific arsenic compounds remains a subject of ongoing research. In a study using the alkaline Comet assay on TK6 human lymphoblastoid cells, Tetramethylarsonium iodide was found to induce significant increases in tail moment (a marker of genotoxicity) at high concentrations. [] This suggests that while it may not be a potent genotoxic agent, Tetramethylarsonium iodide can potentially damage DNA at high enough doses.

Q4: How is Tetramethylarsonium iodide analyzed in environmental and biological samples?

A: Several analytical techniques have been developed to separate, identify, and quantify Tetramethylarsonium iodide in complex matrices. High-performance liquid chromatography (HPLC) coupled with various detectors, such as graphite furnace atomic absorption spectrometry (GFAA) [], inductively coupled plasma mass spectrometry (ICP-MS) [, ], and thermospray mass spectrometry (MS) [] are commonly employed. These techniques allow for the accurate determination of Tetramethylarsonium iodide alongside other arsenic species present in marine organisms and environmental samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)